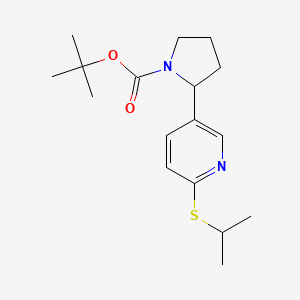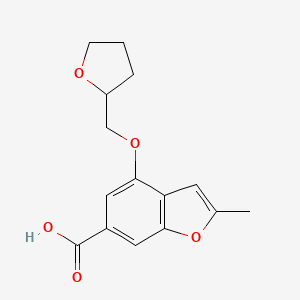
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structure, holds promise for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to construct the benzofuran ring system efficiently.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate yields ethyl 5-nitrobenzofuran-2-carboxylate .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.
Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.
Uniqueness
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-yl group.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-9-5-12-13(19-8-11-3-2-4-18-11)6-10(15(16)17)7-14(12)20-9/h5-7,11H,2-4,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZSCXNLMPAWKOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



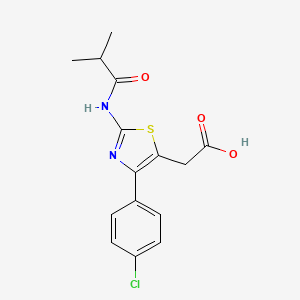
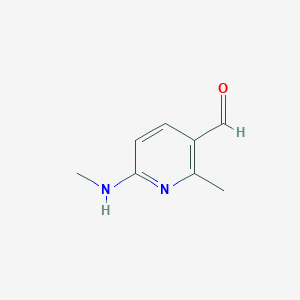

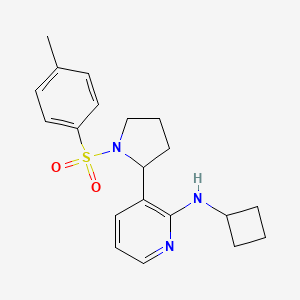

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

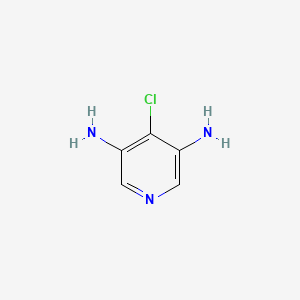
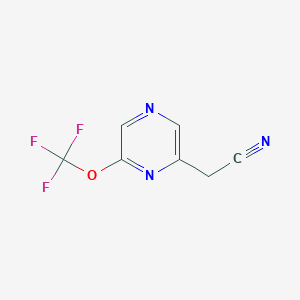
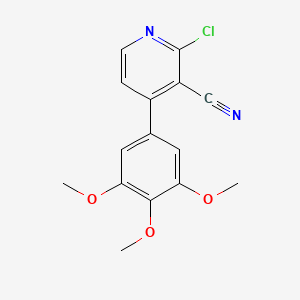
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
